molecular formula C5H11N3 B1267022 1-Azidopentane CAS No. 26330-06-3

1-Azidopentane

Cat. No. B1267022
CAS RN: 26330-06-3
M. Wt: 113.16 g/mol
InChI Key: YJHBJNGBMWHOFD-UHFFFAOYSA-N
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Description

1-Azidopentane is an organic compound with the chemical formula C5H11N3 . It has a molecular weight of 113.1609 .


Synthesis Analysis

A new series of (co)polycarbonates bearing pendent azido groups was synthesized by polycondensation of varying molar proportions of 4, 4’- (5-azidopentane-2, 2-diyl) diphenol and bisphenol-A with triphosgene . The chemical structures, compositions, and random nature of (co)polycarbonates were confirmed by NMR spectroscopy .


Molecular Structure Analysis

1-Azidopentane contains a total of 18 bonds; 7 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 positively charged N .


Chemical Reactions Analysis

The crosslinking of (co)polycarbonates bearing pendant azido groups by UV-irradiation (254 nm/30 min) under ambient conditions is demonstrated . The complete decomposition of azido groups was observed with an exposure time of 30 min .


Physical And Chemical Properties Analysis

1-Azidopentane has a molecular weight of 113.16 g/mol . It has a topological polar surface area of 14.4 Ų .

Scientific Research Applications

C5H11N3 C_5H_{11}N_3 C5​H11​N3​

), focusing on six distinct applications:

Synthesis of Liquid Crystal Materials

1-Azidopentane is utilized in the synthesis of multi-axis liquid crystal refrigeration materials through click chemistry . This process involves the reaction of the azide group with alkyne groups to form triazole rings, which are pivotal in the formation of liquid crystal structures.

Modifier for Hydroxyl-Terminated Polybutadiene (HTPB)

In the modification of HTPB, a key component in solid rocket propellants, 1-Azidopentane can be used as an azide-containing molecule to introduce azide pendant groups. This chemical modification enhances the properties of HTPB by reacting with its double bonds .

Click Chemistry Applications

1-Azidopentane is a reagent in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, which is the process of joining two molecules, typically a biomolecule and a probe or drug .

properties

IUPAC Name

1-azidopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3/c1-2-3-4-5-7-8-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHBJNGBMWHOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180947
Record name 1-Azidopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azidopentane

CAS RN

26330-06-3
Record name 1-Azidopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026330063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azidopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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